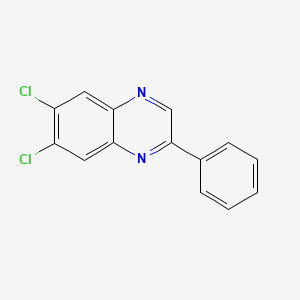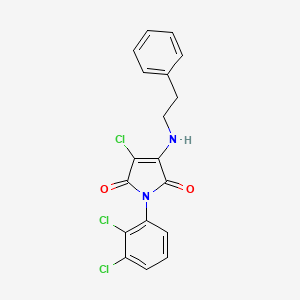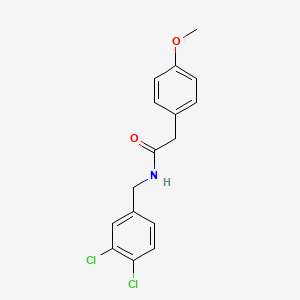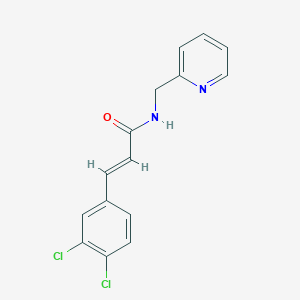
6,7-dichloro-2-phenylquinoxaline
Overview
Description
6,7-Dichloro-2-phenylquinoxaline is a nitrogen-containing heterocyclic compound with the molecular formula C14H8Cl2N2. It is a derivative of quinoxaline, characterized by the presence of two chlorine atoms at the 6th and 7th positions and a phenyl group at the 2nd position. This compound is known for its yellow solid appearance and has a melting point of approximately 425.3°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dichloro-2-phenylquinoxaline typically involves the condensation of o-phenylenediamine with 2,3-dichloroquinoxaline. The reaction is carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The reaction mixture is heated to around 78°C for several hours to ensure complete condensation .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of phosphate-based heterogeneous catalysts, such as mono-ammonium phosphate, di-ammonium phosphate, or triple-super phosphate. These catalysts facilitate the reaction under milder conditions and improve the overall yield of the product .
Chemical Reactions Analysis
Types of Reactions
6,7-Dichloro-2-phenylquinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can convert the compound into quinoxaline derivatives with different substituents.
Substitution: The chlorine atoms at the 6th and 7th positions can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Quinoxaline-2,3-dione derivatives.
Reduction: Various quinoxaline derivatives with altered substituents.
Substitution: Compounds with new functional groups replacing the chlorine atoms.
Scientific Research Applications
6,7-Dichloro-2-phenylquinoxaline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound exhibits antimicrobial and antiviral properties, making it useful in the development of new drugs.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6,7-dichloro-2-phenylquinoxaline involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to DNA and proteins, disrupting their normal function.
Pathways Involved: It interferes with cellular processes such as DNA replication and protein synthesis, leading to cell death in microorganisms and cancer cells.
Comparison with Similar Compounds
6,7-Dichloro-2-phenylquinoxaline can be compared with other quinoxaline derivatives:
Similar Compounds: Quinoxaline, 2,3-dichloroquinoxaline, 6,7-dibromo-2-phenylquinoxaline.
Properties
IUPAC Name |
6,7-dichloro-2-phenylquinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2/c15-10-6-12-13(7-11(10)16)18-14(8-17-12)9-4-2-1-3-5-9/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXUPJQZWLWDKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC(=C(C=C3N=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Phenyl-5-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B5714611.png)
![[(E)-(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 3,5-dinitrobenzoate](/img/structure/B5714617.png)
![N-(4-{[(4-hydroxyphenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5714619.png)
![1-[4-acetyl-1-(3,4-dimethoxyphenyl)-2,5-dimethylpyrrol-3-yl]ethanone](/img/structure/B5714627.png)
![methyl 2-[4-[(Z)-3-anilino-2-cyano-3-oxoprop-1-enyl]phenoxy]acetate](/img/structure/B5714630.png)
![2-(4-methoxyphenyl)-N-{3-[N-(3-nitrobenzoyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B5714646.png)
![2-[4-Methyl-6-(3-methylanilino)pyrimidin-2-yl]phenol](/img/structure/B5714653.png)

![N-[(2-chlorophenyl)methyl]-1-methylbenzimidazol-5-amine](/img/structure/B5714668.png)
![2-[(4-bromobenzyl)oxy]-3-methylquinoxaline](/img/structure/B5714669.png)



![N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]pyridin-2-amine](/img/structure/B5714711.png)
